molecular formula C10H10N2O B2759546 4-(5-Oxazolyl)benzylamine CAS No. 672324-91-3

4-(5-Oxazolyl)benzylamine

Cat. No. B2759546
CAS RN: 672324-91-3
M. Wt: 174.203
InChI Key: KDGPGIRXRWYDQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Oxazolyl)benzylamine is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.20 . It is used in scientific research and development .


Molecular Structure Analysis

The molecular structure of 4-(5-Oxazolyl)benzylamine is represented by the SMILES string NCC1=CC=C(C2=CN=CO2)C=C1 . It contains a total of 24 bonds, including 14 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 primary amine (aliphatic), and 1 Oxazole .

Scientific Research Applications

Safety and Hazards

4-(5-Oxazolyl)benzylamine is classified as Acute Tox. 3 Oral according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS), indicating that it is toxic if swallowed . Precautionary measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and calling a POISON CENTER or doctor/physician immediately if swallowed .

Future Directions

4-(5-Oxazolyl)benzylamine is currently used for scientific research and development . As a part of the oxazole family, it may have potential for further exploration in medicinal chemistry due to the wide spectrum of biological activities exhibited by oxazole derivatives .

properties

IUPAC Name

[4-(1,3-oxazol-5-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10/h1-4,6-7H,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGPGIRXRWYDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 4-(5-oxazolyl)benzamide (500 mg, 2.657 mmol) in 10 mL of dry THF was cooled to 0° C. and 10 mL of 1 M BH3.THF (10.00 mmol) was added. The contents were refluxed overnight and the excess borane was destroyed by dropwise addition of methanol. The solvent was evaporated and the residue was treated with methanolic HCl to decompose the amine-borane complex. After evaporation of the methanol, the residue was taken in water, basified to pH 10 and the product was extracted in to DCM. The DCM layer was dried (K2CO3) and the solvent was removed to provide 150 mg (32%) of 4-(5-oxazolyl)benzylamine: 1H NMR (CDCl3) δ 7.90 (s, 1H), 7.60 (d, 2H), 7.40 (d, 2H), 7.30 (s, 1H), 3.90 (s, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.